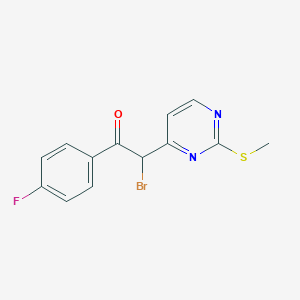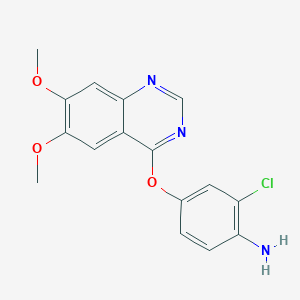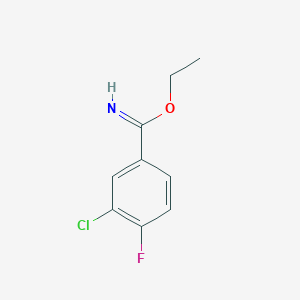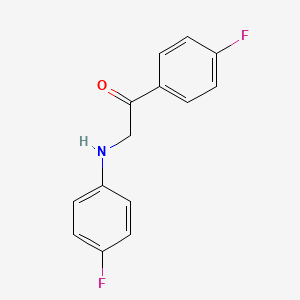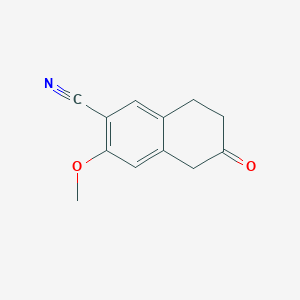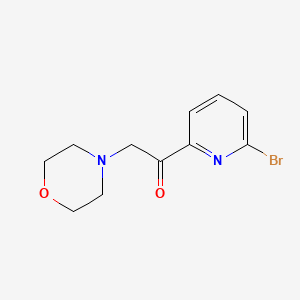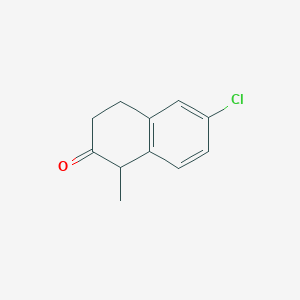
1-Methyl-6-chloro-2-tetralone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-6-chloro-2-tetralone is an organic compound belonging to the tetralone family Tetralones are bicyclic molecules consisting of a benzene ring fused to a cyclohexanone ring The presence of a chlorine atom at the 6th position and a methyl group at the 1st position distinguishes this compound from other tetralones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-chloro-2-tetralone typically involves the chlorination of 1-methyl-2-tetralone. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-methyl-2-tetralone in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- After the addition is complete, continue refluxing the mixture for several hours.
- Cool the reaction mixture and quench with water.
- Extract the organic layer, dry over anhydrous sodium sulfate, and purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative chlorinating agents and solvents may be explored to optimize the reaction conditions and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-6-chloro-2-tetralone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the ketone group can yield alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of 6-chloro-1-methyl-2-tetralone-1-carboxylic acid.
Reduction: Formation of 6-chloro-1-methyl-2-tetralol.
Substitution: Formation of 6-methoxy-1-methyl-2-tetralone or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-6-chloro-2-tetralone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-6-chloro-2-tetralone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ketone group can influence the compound’s binding affinity and selectivity towards its targets. Detailed studies on the molecular pathways involved are necessary to elucidate the exact mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-tetralone: Lacks the chlorine atom at the 6th position, resulting in different chemical reactivity and biological activity.
6-Methoxy-1-methyl-2-tetralone:
6-Bromo-1-methyl-2-tetralone: Similar structure with a bromine atom instead of chlorine, which can affect its reactivity and interactions with biological targets.
Uniqueness
1-Methyl-6-chloro-2-tetralone is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and influence its biological activity. The compound’s specific structure allows for targeted modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C11H11ClO |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
6-chloro-1-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H11ClO/c1-7-10-4-3-9(12)6-8(10)2-5-11(7)13/h3-4,6-7H,2,5H2,1H3 |
Clave InChI |
SXCCTFDZSAEZGI-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)CCC2=C1C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4,5-Diphenyl-1H-pyrazol-1-yl)-N-[2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B8598315.png)
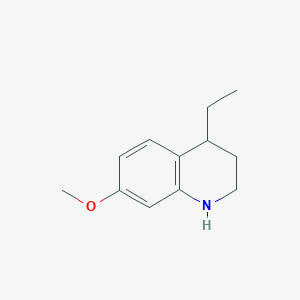
![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8598324.png)


